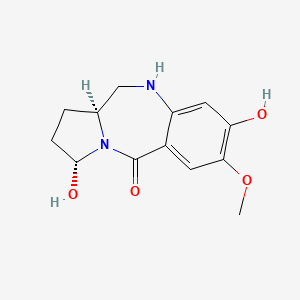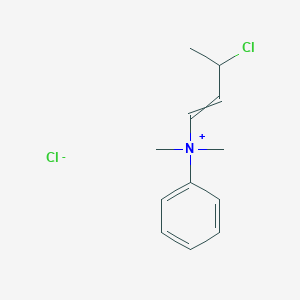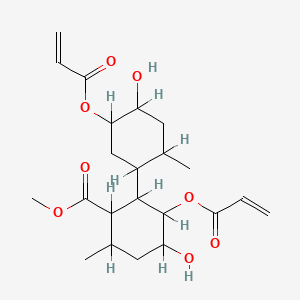
Methyl 5',6-bis(acryloyloxy)-4',5-dihydroxy-2',3-dimethyl(1,1'-bicyclohexyl)-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate is a complex organic compound characterized by its unique bicyclohexyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of hydroxyl groups: The hydroxyl groups at positions 4’ and 5’ can be introduced via selective hydroxylation reactions.
Acryloyloxy group addition: The acryloyloxy groups are added through esterification reactions using acryloyl chloride and a suitable base.
Methyl ester formation: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acryloyloxy groups can be reduced to form the corresponding alcohols.
Substitution: The acryloyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive acryloyloxy groups.
Mechanism of Action
The mechanism of action of Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate involves its interaction with specific molecular targets. The acryloyloxy groups can undergo polymerization reactions, forming cross-linked networks that are useful in material science. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5’,6-bis(methacryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate
- Methyl 5’,6-bis(butyryloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate
Uniqueness
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate is unique due to its combination of acryloyloxy and hydroxyl functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both polymerization and hydrogen bonding capabilities.
Properties
CAS No. |
67952-52-7 |
|---|---|
Molecular Formula |
C22H32O8 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-(4-hydroxy-2-methyl-5-prop-2-enoyloxycyclohexyl)-6-methyl-3-prop-2-enoyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H32O8/c1-6-17(25)29-16-10-13(11(3)8-14(16)23)20-19(22(27)28-5)12(4)9-15(24)21(20)30-18(26)7-2/h6-7,11-16,19-21,23-24H,1-2,8-10H2,3-5H3 |
InChI Key |
GAMZTBFTHPAOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CC1C2C(C(CC(C2OC(=O)C=C)O)C)C(=O)OC)OC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



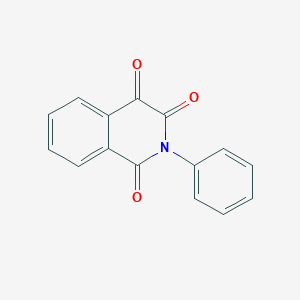
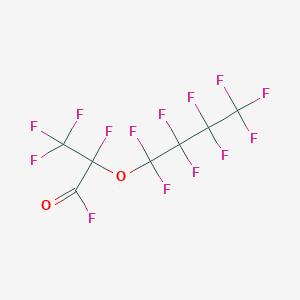

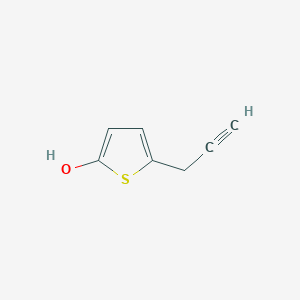
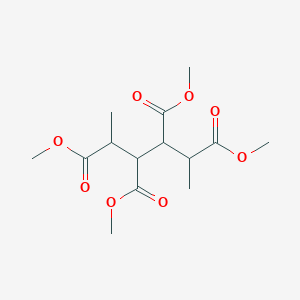
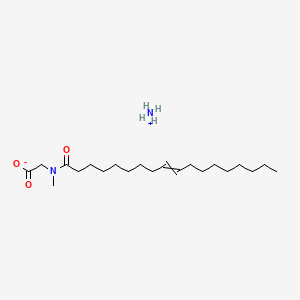
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
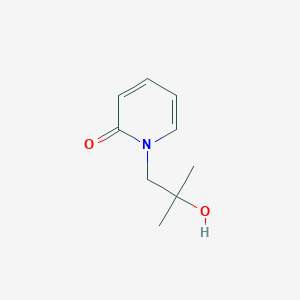
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)

